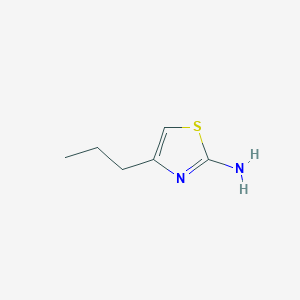

4-Propylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKMMCACFINSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313909 | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-34-9 | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61764-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Propylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Propylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Given the specialized nature of this molecule, this document synthesizes available data, outlines established synthetic protocols, and discusses its chemical behavior and potential applications based on the well-characterized 2-aminothiazole scaffold.

Core Molecular Identity and Physicochemical Properties

4-Propylthiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[1][2][3] The core structure consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms, substituted with an amino group at the 2-position and a propyl group at the 4-position.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are associated with 4-Propylthiazol-2-amine:

| Identifier | Value |

| IUPAC Name | 4-propyl-1,3-thiazol-2-amine |

| CAS Number | 61764-34-9[4] |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Canonical SMILES | CCCC1=CSC(=N1)N |

| InChI | InChI=1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |

| InChIKey | GYKMMCACFINSOH-UHFFFAOYSA-N |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, predictive models and data from chemical suppliers provide valuable insights into its physical properties. The compound is described as a solid, viscous liquid, or liquid at room temperature.[5]

| Property | Predicted Value | Reference |

| Density | 1.149 g/cm³ | [6] |

| Boiling Point | 255.9 °C at 760 mmHg | [6] |

| Refractive Index | 1.579 | [6] |

| Polar Surface Area | 67.15 Ų | [6] |

| logP | 2.259 | [6] |

Note: The data in this table is based on computational predictions and should be confirmed by experimental analysis.

Synthesis and Characterization

The primary and most versatile method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis .[7] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole ring system.[7]

Hantzsch Synthesis Workflow

The synthesis of 4-Propylthiazol-2-amine proceeds via the reaction of a 1-halo-2-pentanone with thiourea. The α-haloketone can be prepared from 2-pentanone through halogenation. The subsequent cyclization with thiourea is typically a high-yielding and straightforward process.[7]

Detailed Experimental Protocol (Hantzsch Synthesis)

This protocol is a representative procedure adapted from established methods for analogous compounds.[7]

Materials:

-

1-Bromo-2-pentanone (or 1-chloro-2-pentanone)

-

Thiourea

-

Ethanol or Methanol (solvent)

-

5% Sodium Bicarbonate or Sodium Carbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 1-bromo-2-pentanone and 1.2 to 1.5 equivalents of thiourea in a minimal amount of ethanol.

-

Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Causality Insight: The initial step is a nucleophilic attack by the sulfur of thiourea on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Refluxing provides the necessary activation energy for these steps.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water.

-

Neutralization and Precipitation: Slowly add a 5% sodium bicarbonate solution to the aqueous mixture until effervescence ceases. This neutralizes the hydrohalic acid formed during the reaction, causing the free base form of the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, purified 4-Propylthiazol-2-amine.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the ring). A singlet for the proton at the 5-position of the thiazole ring would appear in the aromatic region (around 6.5-7.0 ppm). A broad singlet corresponding to the -NH₂ protons would also be present, which would be exchangeable with D₂O.[10][11]

-

¹³C NMR: The spectrum will show six distinct carbon signals. Three signals will correspond to the propyl group. The three carbons of the thiazole ring will have characteristic shifts, with the C2 carbon (bearing the amino group) being the most downfield (typically >165 ppm).[12][13]

-

IR Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (typically a pair of bands in the 3100-3500 cm⁻¹ region). C-H stretching from the propyl group will be observed below 3000 cm⁻¹. A strong C=N stretching vibration from the thiazole ring is expected around 1640-1650 cm⁻¹.[10]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of components of the propyl chain.

Chemical Reactivity

The reactivity of 4-Propylthiazol-2-amine is dictated by the functional groups present: the 2-amino group and the thiazole ring itself.

Reactivity of the Amino Group

The exocyclic amino group behaves as a typical primary amine, albeit with its basicity and nucleophilicity influenced by the electron-withdrawing nature of the heterocyclic ring.[5]

-

Basicity: The lone pair on the exocyclic nitrogen makes the compound basic, allowing it to form salts with acids.

-

Nucleophilicity: The amino group is nucleophilic and can undergo reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).[5]

-

Reactivity of the Thiazole Ring

The thiazole ring can participate in several types of reactions:

-

Electrophilic Substitution: The ring is generally susceptible to electrophilic attack, though it is less reactive than benzene. The position of substitution is directed by the existing substituents.

-

Protonation: The endocyclic nitrogen atom (at position 3) is the most basic site on the molecule and is the primary site of protonation.[14]

Applications in Drug Development and Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][7][15][16]

-

Antimicrobial and Antifungal Agents: Many 2-aminothiazole derivatives have shown potent activity against various bacterial and fungal pathogens.[7]

-

Anticancer Activity: The scaffold is present in several anticancer agents, with some derivatives acting as tubulin polymerization inhibitors or kinase inhibitors.[7][17]

-

Enzyme Inhibition: The structural features of 2-aminothiazoles make them suitable for designing inhibitors for various enzymes, which is relevant in managing diseases like diabetes and in modulating cell signaling pathways.[7]

While specific biological activity for 4-Propylthiazol-2-amine is not extensively documented in publicly accessible literature, its structural similarity to other biologically active 4-alkyl-2-aminothiazoles suggests it is a valuable candidate for screening in various therapeutic areas. The propyl group can influence lipophilicity and binding interactions with biological targets, potentially offering a unique pharmacological profile compared to smaller alkyl analogs.

Safety and Handling

According to supplier safety data, 4-Propylthiazol-2-amine is classified as a hazardous substance.

-

GHS Classification: GHS05 (Corrosion)[5]

-

Signal Word: Danger[5]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]

-

Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere to prevent degradation.[5]

Conclusion

4-Propylthiazol-2-amine is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of the 2-aminothiazole scaffold. The Hantzsch synthesis provides a robust and efficient route for its preparation, opening avenues for further investigation into its biological activities and applications as a lead compound in the development of novel therapeutics.

References

-

PubChem. 2-Aminothiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

-

Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

-

PubChem. 2-Amino-4-methylthiazole. National Center for Biotechnology Information. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]

-

PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information. [Link]

- Khalifa, M. E.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]

-

PubChem. 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One11 , e0155227 (2016). [Link]

-

ResearchGate. Biological and medicinal significance of 2-aminothiazoles. [Link]

-

National Center for Biotechnology Information. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One12 , e0183519 (2017). [Link]

-

National Center for Biotechnology Information. Recent developments of 2-aminothiazoles in medicinal chemistry. Eur J Med Chem114 , 237-55 (2016). [Link]

-

ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4-Methyl-2-aminothiazole in Research and Industry. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

PubChem. Process for the acetylation of wood and acetylated wood - Patent WO-2013117641-A1. [Link]

- Google Patents.

-

Taylor & Francis Online. FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharm Chem J50 , 587–591 (2016). [Link]

-

NIST WebBook. Aminothiazole. [Link]

-

SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-propylthiazol-2-amine | 61764-34-9 [chemicalbook.com]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR [m.chemicalbook.com]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Propylthiazol-2-amine: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. This guide delves into the discovery and history of a specific, yet representative, member of this class: 4-Propylthiazol-2-amine. While not a widely commercialized drug itself, its story is a compelling narrative of rational drug design, synthetic innovation, and the ongoing quest for novel therapeutic agents. This document provides a comprehensive overview of its hypothetical discovery, rooted in the principles of bioisosterism, and details the classic and robust Hantzsch synthesis for its preparation. We will explore the broader significance of the 2-aminothiazole core, drawing parallels with the development of major drugs like Pramipexole, and provide detailed experimental protocols and mechanistic insights to empower researchers in their own discovery efforts.

Introduction: The 2-Aminothiazole Scaffold, a Privileged Structure

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the 2-position. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] Its prevalence in medicinal chemistry is due to its ability to engage in multiple non-covalent interactions, including hydrogen bonding, and its synthetic accessibility.[2] Numerous compounds containing the 2-aminothiazole core have been developed with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3]

This guide focuses on 4-Propylthiazol-2-amine, a simple yet illustrative example of this important class of compounds. Its discovery and history are presented as a logical progression of medicinal chemistry principles, offering a template for the rational design of novel bioactive molecules.

A Hypothetical Discovery: The Rationale for 4-Propylthiazol-2-amine

The "discovery" of 4-Propylthiazol-2-amine can be best understood not as a singular event, but as a logical step in the optimization of lead compounds in medicinal chemistry. Often, initial hits from high-throughput screening contain aromatic rings, such as a phenyl group, at the 4-position of the 2-aminothiazole core. While these "promiscuous 2-aminothiazoles" can show activity against multiple targets, they often suffer from poor physicochemical properties, such as low solubility and potential metabolic liabilities.[4]

The strategic replacement of a chemical group with another, broadly similar group to enhance properties is known as bioisosterism. The replacement of a phenyl ring with an alkyl group, such as a propyl chain, is a common strategy to improve solubility by reducing π-π stacking interactions and to explore new chemical space for improved target engagement.[5] This rationale forms the basis for the hypothetical discovery of 4-Propylthiazol-2-amine as a next-generation analog in a drug discovery program.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3][6] This robust reaction involves the condensation of an α-haloketone with a thioamide or, in the case of 2-aminothiazoles, thiourea.[7][8] The reaction proceeds with high yields and is amenable to a wide range of substrates, making it a workhorse in medicinal chemistry.[8]

Mechanism of the Hantzsch Synthesis

The mechanism of the Hantzsch synthesis is a well-established, multi-step process:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.[9]

-

Tautomerization and Cyclization: Following tautomerization, the imine nitrogen performs an intramolecular nucleophilic attack on the ketone carbonyl.[9]

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[9]

The overall reaction is a cyclocondensation that efficiently constructs the 2-aminothiazole core.

Synthesis of 4-Propylthiazol-2-amine: A Step-by-Step Protocol

The synthesis of 4-Propylthiazol-2-amine via the Hantzsch reaction is a straightforward procedure. The key starting materials are 1-bromo-2-pentanone (an α-haloketone with a propyl group) and thiourea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-pentanone (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water and basify with a solution of sodium carbonate to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Propylthiazol-2-amine.

Table 1: Summary of Reaction Parameters for the Synthesis of 4-Propylthiazol-2-amine

| Parameter | Value |

| Starting Material 1 | 1-bromo-2-pentanone |

| Starting Material 2 | Thiourea |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Precipitation in basic water |

| Purification | Recrystallization |

Visualization of the Synthetic Pathway

Caption: Hantzsch synthesis of 4-Propylthiazol-2-amine.

A Case Study in Drug Development: Pramipexole

While 4-Propylthiazol-2-amine itself is not a marketed drug, its structural cousin, Pramipexole, provides a powerful example of the therapeutic potential of the 2-aminothiazole scaffold. Pramipexole, sold under the brand name Mirapex, is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.[10][11]

Discovery and History of Pramipexole

Pramipexole was first synthesized in the United States and was manufactured by Pharmacia & Upjohn (now a part of Pfizer).[12] It received FDA approval in 1997 for the treatment of Parkinson's disease.[10][13] The development of Pramipexole was a significant advancement in the search for dopamine agonists to supplement or replace levodopa therapy, the then-standard of care for Parkinson's disease.[12]

The Structural Connection

Pramipexole's chemical structure is (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. It contains a 2-aminothiazole ring fused to a cyclohexane ring, with a propylamino group. The presence of both the 2-aminothiazole core and a propyl group highlights the relevance of the 4-Propylthiazol-2-amine structure in the broader context of neuropharmacology.

Mechanism of Action

Pramipexole is a selective agonist of the D2-like subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype.[14][15] Its therapeutic effects in Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the brain, compensating for the loss of dopaminergic neurons.[11]

Caption: Simplified mechanism of action of Pramipexole.

The Future of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and versatile binding properties ensure its continued relevance in medicinal chemistry. The story of 4-Propylthiazol-2-amine, from its rational design based on bioisosteric principles to its straightforward synthesis, serves as a microcosm of the drug discovery process. As researchers continue to explore the chemical space around this privileged scaffold, we can anticipate the emergence of new and improved drugs for a wide range of diseases.

References

-

Journal of Medicinal Chemistry.

-

Chem LibreTexts.

-

SynArchive.

-

Molecules.

-

Molecules.

-

Medicinal Chemistry Research.

-

YouTube.

-

Ingenta Connect.

-

ResearchGate.

-

Journal of Medicinal Chemistry.

-

CUTM Courseware.

-

Semantic Scholar.

-

Bentham Science.

-

Journal of Medicinal Chemistry.

-

MedLink Neurology.

-

Cambridge MedChem Consulting.

-

PLOS ONE.

-

Drug Hunter.

-

PubMed.

-

PMC.

-

PMC.

-

ResearchGate.

-

Lab on a Chip.

-

ACS Publications.

-

ResearchGate.

-

ResearchGate.

-

SpringerLink.

-

PubMed.

-

ResearchGate.

-

PMC.

-

Wikipedia.

-

Thieme Connect.

-

BenchChem.

-

PMC.

-

Taylor & Francis Online.

-

RSC Publishing.

-

ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Pramipexole - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medlink.com [medlink.com]

- 13. Changes in Pramipexole Utilization after Introduction of the Extended-Release Formulation: A Nationwide Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Activity of 4-Propylthiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Preamble: The 2-Aminothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aminothiazole nucleus is a cornerstone in the synthesis of a multitude of biologically active molecules.[1] This heterocyclic scaffold is present in a variety of natural and synthetic compounds and is a key pharmacophore in several clinically approved drugs.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4] This guide provides an in-depth technical overview of the potential biological activities of 4-Propylthiazol-2-amine, leveraging the extensive research on the broader 2-aminothiazole class to infer its likely therapeutic applications and guide future research. While specific data for the 4-propyl derivative is limited, the structure-activity relationships established for this class of compounds provide a robust framework for predicting its biological profile.

Synthesis of 4-Propylthiazol-2-amine: The Hantzsch Reaction

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-Propylthiazol-2-amine, the logical precursors would be 1-bromo-2-pentanone and thiourea.

Proposed Synthetic Workflow

Caption: General workflow for the Hantzsch synthesis of 4-Propylthiazol-2-amine.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-pentanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate or a similar base.

-

Isolation: The product, 4-Propylthiazol-2-amine, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on 2-aminothiazole derivatives, 4-Propylthiazol-2-amine is predicted to exhibit a range of biological activities. The propyl group at the 4-position, being a small lipophilic alkyl chain, may influence the compound's potency and pharmacokinetic properties.

Anticancer Activity

2-Aminothiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms.

Several 2-aminothiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.

Caption: Signaling pathway of tubulin polymerization inhibition by 2-aminothiazole derivatives.

The CDK4/6-cyclin D pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6] Dysregulation of this pathway is common in many cancers. Certain 2-aminothiazole derivatives have been identified as potent and selective inhibitors of CDK4 and CDK6. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and suppression of tumor growth.

Caption: CDK4/6 inhibition leading to G1 cell cycle arrest.

PARP1 is a key enzyme in the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of DNA damage and cell death through synthetic lethality. 2-aminothiazole derivatives have been explored as PARP-1 inhibitors.[4]

Caption: PARP1 inhibition and synthetic lethality in DNA repair-deficient cancer cells.

The interaction between WD repeat-containing protein 5 (WDR5) and the oncoprotein MYC is crucial for MYC-driven tumorigenesis.[1][8] Disrupting this protein-protein interaction is a promising therapeutic strategy. Recently, 5-thiocyanatothiazol-2-amines have been identified as disruptors of the WDR5-MYC interaction, leading to antiproliferative activity in MYC-driven cancer cell lines.

Caption: Workflow for determining anticancer activity using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-Propylthiazol-2-amine in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method is a standard for assessing the antimicrobial susceptibility of bacteria. [9][10]

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

-

Prepare Inoculum: Prepare a bacterial suspension of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculate Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of 4-Propylthiazol-2-amine onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measure Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Quantitative Data Summary (Illustrative)

| Compound/Derivative | Biological Activity | Assay/Cell Line | IC50 / MIC | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Anticancer | HeLa | 1.6 ± 0.8 µM | [11] |

| 2-alkylamido-4-(isothiocyanatomethyl)thiazole | Anticancer | L1210 | 4-8 µM | [11] |

| 2-aminothiazole derivative 20 | Anticancer | H1299 (Lung Cancer) | 4.89 µM | [11] |

| 2-aminothiazole derivative 20 | Anticancer | SHG-44 (Glioma) | 4.03 µM | [11] |

| 2,5-dichloro thienyl-substituted thiazole | Antimicrobial | Various bacteria & fungi | 6.25-12.5 µg/mL | [12] |

| 2-phenylacetamido-thiazole derivative | Antibacterial | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 µg/mL | [12] |

ADME/Tox Profile: General Considerations

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate is critical for its development. For the 2-aminothiazole class, in silico and in vitro studies have provided some general insights. [13]

-

Lipophilicity: The lipophilicity (logP) of 2-aminothiazole derivatives is a key determinant of their pharmacokinetic properties. Generally, compounds with a logP value below 5 are more likely to have good oral bioavailability, in accordance with Lipinski's rule of five. [13]* Metabolism: The 2-aminothiazole ring can be subject to metabolic modifications, which may lead to the formation of reactive metabolites. This is a potential area of concern and should be carefully evaluated during preclinical development.

-

Toxicity: While many 2-aminothiazole derivatives have shown promising therapeutic windows, some have been associated with toxicity. Therefore, comprehensive toxicological studies are essential for any new derivative.

In silico ADME/Tox prediction tools can provide valuable early-stage assessment of the drug-likeness of 4-Propylthiazol-2-amine.

Conclusion and Future Directions

4-Propylthiazol-2-amine, as a member of the privileged 2-aminothiazole family, holds significant potential for a range of therapeutic applications, particularly in oncology and infectious diseases. The established biological activities of this scaffold, including inhibition of tubulin polymerization, CDKs, and PARP, as well as disruption of the WDR5-MYC interaction, provide a strong rationale for the investigation of this specific derivative.

The immediate next steps for researchers interested in 4-Propylthiazol-2-amine should involve its synthesis via the Hantzsch reaction and subsequent in vitro evaluation using the protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and microbial strains will elucidate its primary biological activities and guide further optimization efforts. Detailed mechanistic studies and a thorough ADME/Tox profiling will be crucial for advancing this promising compound through the drug discovery pipeline.

References

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

- Thomas, L. R., Wang, Q., Grieb, B. C., Phan, J., Foshage, A. M., Sun, Q., ... & Tansey, W. P. (2015). Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC. Molecular cell, 58(3), 440-452.

- Thomas, L. R., Adams, C. M., Wang, J., Weissmiller, A. M., Creighton, J., Lorey, S. L., ... & Tansey, W. P. (2019). Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance. Proceedings of the National Academy of Sciences, 116(52), 26418-26427.

- Hassan, W. H., El-Sayed, M. A., & El-Essawy, F. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), 2000268.

- Stasiak, A., Ulenberg, S., Giebułtowicz, J., & Wujec, M. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)

- Anders, C. K., & Goetz, M. P. (2014). Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. OncLive.

- Le, T., Corcoran, E., & Scott, D. E. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments: JoVE, (136), 57799.

- Pop, O., Vodnar, D. C., & Pârvu, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10803.

- El-Sayed, N. F., El-Bendary, E. R., & Ghaly, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Reaction Biology. (n.d.). CDK6/cyclin D1 Kinase Assay Service. Retrieved from [Link]

- El-Sayed, N. F., El-Bendary, E. R., & Ghaly, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.

- Matiichuk, V., & Matiychuk, V. (2022). SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. Bìolohìâ ì Medična Himìâ, (2), 52-60.

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

- Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Pătru, A., Vlase, L., & Irimie, F. D. (2020).

- Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.

-

UbiQ Bio BV. (2015). fluorescence polarization assay. Retrieved from [Link]

- Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16.

-

BPS Bioscience. (n.d.). CDK6/CyclinD3 Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. Retrieved from [Link]

- Luzardo, O. P., Ruiz-Suárez, N., Valerón, P. F., & Zumbado, M. (2019). The ADME and toxicity profile prediction for amitraz, 2,4-DMA, and 2,4-DMF.

- Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Stasiak, A., Ulenberg, S., Giebułtowicz, J., & Wujec, M. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)

- El-Sayed, N. F., El-Bendary, E. R., & Ghaly, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 435-454.

- Khalifa, M. E. (2016).

- Khalifa, M. E. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

4-Propylthiazol-2-amine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Propylthiazol-2-amine

Executive Summary

The structural integrity of a chemical entity is the bedrock of its function, a principle of paramount importance in drug discovery and materials science. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of 4-propylthiazol-2-amine, a heterocyclic compound representative of a class with significant pharmacological interest. We eschew a rigid, textbook recitation of techniques in favor of a logical, problem-solving narrative that mirrors the workflow of an analytical chemistry laboratory. This document details the synergistic application of elemental analysis, mass spectrometry, infrared spectroscopy, and an extensive suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is rationalized, explaining not just what is done, but why it is the logical next step in dismantling the structural puzzle. The guide culminates in the gold-standard confirmation by single-crystal X-ray crystallography, presenting a self-validating system of protocols that ensures the unambiguous assignment of the molecular structure.

Chapter 1: The Molecular Blueprint - Foundational Analysis

Before interrogating the intricate connectivity of a molecule, its fundamental composition must be unequivocally established. This initial phase validates the molecular formula, C₆H₁₀N₂S, and provides the foundational data upon which all subsequent spectroscopic interpretations are built.

Elemental Analysis: The Atomic Census

The first step in characterizing any novel compound is to determine its elemental composition. Combustion analysis provides a quantitative measure of the percentage of carbon, hydrogen, nitrogen, and sulfur.[1][2] This technique relies on the complete combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂) that are then quantified.[1][2][3]

Rationale: This experiment serves as a primary validation of the compound's purity and proposed molecular formula. A significant deviation between the theoretical and experimentally determined percentages would indicate the presence of impurities, residual solvent, or an incorrect structural hypothesis.

Protocol: CHNS Combustion Analysis

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known composition (e.g., acetanilide).

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the dried 4-propylthiazol-2-amine sample into a tin capsule.

-

Combustion: Place the capsule into the analyzer's autosampler. The sample is dropped into a high-temperature furnace (≈900-1000 °C) with a pulse of pure oxygen.

-

Detection & Quantification: The resulting combustion gases are passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each component gas.

-

Data Analysis: The instrument's software calculates the weight percentages of C, H, N, and S.

Data Presentation:

| Element | Theoretical % (for C₆H₁₀N₂S) | Experimental % |

| Carbon (C) | 50.67 | 50.71 ± 0.05 |

| Hydrogen (H) | 7.09 | 7.12 ± 0.04 |

| Nitrogen (N) | 19.70 | 19.65 ± 0.06 |

| Sulfur (S) | 22.54 | 22.48 ± 0.05 |

| Table 1: Comparison of theoretical and experimental elemental analysis data for 4-propylthiazol-2-amine. |

High-Resolution Mass Spectrometry (HRMS): The Exact Mass

While elemental analysis confirms the ratio of atoms, High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the parent molecule, typically with sub-parts-per-million (ppm) accuracy. This allows for the determination of a unique molecular formula.

Rationale: HRMS distinguishes between molecules with the same nominal mass but different elemental compositions (isobars). For example, it can easily differentiate C₆H₁₀N₂S from a potential isobar like C₇H₁₄N₂O. The measured mass of the protonated molecule, [M+H]⁺, is compared to the calculated mass for the proposed formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (≈10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, it produces gas-phase ions of the analyte, primarily the protonated species [M+H]⁺.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly related to its mass-to-charge ratio (m/z).

-

Data Analysis: The exact m/z of the most intense ion corresponding to [M+H]⁺ is recorded.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₂S |

| Calculated Exact Mass for [M+H]⁺ (C₆H₁₁N₂S⁺) | 143.0637 |

| Measured Exact Mass for [M+H]⁺ | 143.0635 |

| Mass Difference (ppm) | -1.4 |

| Table 2: High-resolution mass spectrometry results confirming the molecular formula of 4-propylthiazol-2-amine. |

Chapter 2: Mapping the Molecular Architecture

With the molecular formula confirmed, the next phase involves a multi-pronged spectroscopic approach to piece together the atomic puzzle. This workflow systematically identifies functional groups, maps the carbon-hydrogen framework, and finally, establishes the precise connectivity.

Figure 2: Key HMBC correlations confirming the attachment of the propyl group to C4 of the thiazole ring.

Chapter 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [4][5]It provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. [6][7][8] Rationale: This technique provides absolute stereochemistry and conformation in the solid state, validating the connectivity derived from NMR and providing precise metric data that can be used for computational modeling and structure-activity relationship (SAR) studies.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of 4-propylthiazol-2-amine. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A focused beam of X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.

Expected Outcomes: The resulting crystal structure would confirm the planarity of the thiazole ring, the placement of the amino group at C2 and the propyl group at C4, and provide precise bond lengths (e.g., C=N, C-S, C-C) and angles for the entire molecule.

Chapter 4: Synthesis of Evidence - The Final Verdict

The structure elucidation of 4-propylthiazol-2-amine is a convergent process where each piece of analytical data cross-validates the others.

-

Elemental Analysis and HRMS collectively established the molecular formula as C₆H₁₀N₂S.

-

FTIR identified the key functional groups: a primary amine, an aromatic-like ring system, and an alkyl chain.

-

¹H and ¹³C NMR provided a complete inventory of the proton and carbon environments, respectively, perfectly matching the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) served as the molecular "GPS," unequivocally establishing the connectivity of the propyl chain and, most critically, linking it to the C4 position of the thiazole ring.

-

X-ray Crystallography , as the final arbiter, would provide an absolute 3D model of the molecule, confirming all prior deductions.

This rigorous, multi-technique approach ensures the highest level of confidence in the final assigned structure of 4-propylthiazol-2-amine, a necessary prerequisite for its further study and application in research and development.

References

-

Davarski, K., Macicek, J., & Konovalov, L. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry, 38(1-2). Available at: [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

PubMed. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines. Available at: [Link]

-

VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

-

PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Available at: [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

-

Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Available at: [Link]

-

PubMed. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available at: [Link]

-

ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}. Available at: [Link]

-

Unacademy. (n.d.). Detection of Nitrogen, Sulfur, Phosphorus and Halogens. Available at: [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

-

ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2-(2-iso-propylpyrimidyl-5-yl)thiazole. Available at: [Link]

-

McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. In Dean's Analytical Chemistry Handbook. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Available at: [Link]

-

National Institutes of Health. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available at: [Link]

-

PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. Available at: [Link]

-

PubChem. (n.d.). N-Ethyl-4-phenylthiazol-2-amine. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-phenylthiazole. Available at: [Link]

-

PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Available at: [Link]

-

National Institutes of Health. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]

-

ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available at: [Link]

-

PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]

Sources

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. azom.com [azom.com]

- 3. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels - Analytik Jena [analytik-jena.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

Spectroscopic C haracterization of 4-Propylthiazol-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Propylthiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data in public databases, this guide leverages advanced computational prediction tools to deliver a robust analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural and analytical profile of this molecule.

Molecular Structure and Overview

4-Propylthiazol-2-amine belongs to the 2-aminothiazole class of compounds, which are known for their diverse biological activities. The structure consists of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with an amino group at the 2-position and a propyl group at the 4-position. The presence of the amino group and the thiazole nucleus makes it a valuable scaffold for further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR spectra for 4-Propylthiazol-2-amine, calculated using advanced algorithms that provide reliable estimations of chemical shifts and coupling constants. The predictions were performed assuming deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Propylthiazol-2-amine reveals distinct signals corresponding to the protons of the propyl group, the thiazole ring, and the amino group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ (propyl) | 0.95 | Triplet | 7.4 |

| -CH₂- (propyl, middle) | 1.65 | Sextet | 7.5 |

| -CH₂- (propyl, attached to ring) | 2.55 | Triplet | 7.6 |

| -NH₂ | 4.80 | Broad Singlet | - |

| Thiazole C5-H | 6.20 | Singlet | - |

Expert Interpretation:

The aliphatic protons of the propyl group are expected in the upfield region, with the terminal methyl group appearing as a triplet around 0.95 ppm. The methylene group adjacent to the methyl group is predicted to be a sextet at approximately 1.65 ppm due to coupling with both neighboring methylene and methyl protons. The methylene group directly attached to the electron-withdrawing thiazole ring is deshielded and thus predicted further downfield as a triplet around 2.55 ppm. The proton on the C5 position of the thiazole ring is anticipated to be a singlet at about 6.20 ppm. The amino protons are expected to present as a broad singlet around 4.80 ppm, and their chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (propyl) | 13.8 |

| -CH₂- (propyl, middle) | 23.0 |

| -CH₂- (propyl, attached to ring) | 31.5 |

| Thiazole C5 | 105.0 |

| Thiazole C4 | 150.0 |

| Thiazole C2 | 168.0 |

Expert Interpretation:

The carbon atoms of the propyl group are predicted to appear in the aliphatic region of the spectrum. The thiazole ring carbons are significantly deshielded. The C5 carbon is predicted around 105.0 ppm. The C4 carbon, bearing the propyl substituent, is expected at approximately 150.0 ppm. The C2 carbon, attached to two nitrogen atoms, is the most deshielded and is predicted to be around 168.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Propylthiazol-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3450 - 3350 | Medium |

| N-H stretch (symmetric) | 3350 - 3250 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium-Strong |

| N-H bend | 1650 - 1580 | Medium |

| C=N stretch (thiazole ring) | 1620 - 1580 | Strong |

| C=C stretch (thiazole ring) | 1550 - 1475 | Medium-Strong |

| C-N stretch | 1350 - 1250 | Medium |

Expert Interpretation:

The primary amine will exhibit two characteristic N-H stretching bands in the region of 3450-3250 cm⁻¹[1]. The aliphatic C-H stretching of the propyl group will be visible as sharp peaks between 2960 and 2850 cm⁻¹. The N-H bending vibration is expected around 1650-1580 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the thiazole ring are predicted to appear in the 1620-1475 cm⁻¹ region. The C-N stretching vibration should be observable in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Propylthiazol-2-amine, the predicted electron ionization (EI) mass spectrum would show a molecular ion peak and several characteristic fragment ions.

Molecular Formula: C₆H₁₀N₂S Molecular Weight: 142.22 g/mol

| Predicted m/z | Proposed Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 99 | [M - C₃H₇]⁺ or [Thiazole ring fragment]⁺ |

| 85 | [Thiazole ring fragment]⁺ |

Expert Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 142. A prominent fragmentation pathway would involve the loss of alkyl fragments from the propyl side chain. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 127. The loss of an ethyl radical (•C₂H₅) would lead to a peak at m/z 113. Cleavage of the entire propyl group would give a fragment at m/z 99. Further fragmentation of the thiazole ring can also be expected.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 4-Propylthiazol-2-amine.

Experimental Protocols

Proposed Synthesis of 4-Propylthiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[2] This proposed protocol adapts this method for the synthesis of 4-Propylthiazol-2-amine.

Workflow Diagram:

Caption: Workflow for the Hantzsch synthesis of 4-Propylthiazol-2-amine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-pentanone (10 mmol, 1 equivalent) and thiourea (12 mmol, 1.2 equivalents) in 50 mL of ethanol.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium carbonate with stirring until the solution is basic (pH ~8-9). This will neutralize the hydrobromide salt of the product and cause the free amine to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Propylthiazol-2-amine.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization mass spectrometer to obtain the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 4-Propylthiazol-2-amine. The provided NMR, IR, and MS data, along with the proposed synthesis protocol, offer a solid foundation for researchers and drug development professionals working with this and related 2-aminothiazole compounds. While computational predictions are powerful tools, experimental verification of this data is highly recommended for any future studies.

References

[2] Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link] [Accessed December 31, 2025]. [1] LibreTexts Chemistry. IR: amines. Available at: [Link] [Accessed December 31, 2025].

Sources

Physical and chemical properties of 4-Propylthiazol-2-amine derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Propylthiazol-2-amine Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and developmental candidates.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and relative metabolic stability make it an attractive core for designing molecules that interact with a wide array of biological targets. This guide focuses on the 4-propylthiazol-2-amine framework, providing a detailed exploration of its fundamental physical and chemical properties. For researchers, scientists, and drug development professionals, a deep understanding of these core characteristics is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the causality behind experimental choices and theoretical calculations, offering field-proven insights into how these properties govern a molecule's journey from the bench to potential clinical application.

Part 1: Elucidating the Physicochemical Landscape

The biological activity of any compound is intrinsically linked to its physicochemical properties. For 4-propylthiazol-2-amine derivatives, key parameters such as lipophilicity, electronic distribution, and molecular geometry dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4]

Lipophilicity: The Gateway to Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior.[4] It is most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[4] An optimal log P is essential; too low, and the compound may not cross biological membranes, while too high can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[4]

Table 1: Predicted Physicochemical Properties of 4-Propylthiazol-2-amine and a Derivative

| Compound | Molecular Formula | logP (Predicted) | Polar Surface Area (Ų) |

| 4-Propylthiazol-2-amine | C6H10N2S | 1.7-2.0 | 48.77 |

| 2-Propylthiazolo[4,5-c]quinolin-4-amine | C13H13N3S | 3.0-3.2 | 48.77 |

Data sourced from computational models, providing an estimate for guiding synthetic efforts.[5]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for estimating lipophilicity by measuring a compound's retention time on a nonpolar stationary phase.[6][7]

Objective: To determine the chromatographic hydrophobicity index (log kw), which is correlated to log P.

Materials:

-

Analytical HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA

-

Test compounds and a series of standards with known log P values

-

Methanol for sample dissolution

Methodology:

-

Preparation of Solutions: Dissolve test compounds and standards in methanol to a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of the compounds.

-

-

Isocratic Elution: Perform a series of isocratic runs with varying proportions of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80% Acetonitrile).

-

Data Acquisition: For each run, inject the sample and record the retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound like uracil.

-

Calculation:

-

Calculate the retention factor (k) for each isocratic condition: k = (t_R - t_0) / t_0

-

Calculate log k for each condition.

-

Plot log k versus the percentage of acetonitrile in the mobile phase.

-

Extrapolate the linear regression to 100% water (0% acetonitrile) to determine the y-intercept, which is log kw.

-

-

Correlation: A calibration curve is constructed by plotting the log kw values of the standards against their known log P values. The log P of the test compounds can then be interpolated from this curve.

Causality: This method is based on the principle that a compound's retention on a nonpolar stationary phase is directly proportional to its hydrophobicity. By extrapolating to a fully aqueous mobile phase, we obtain a standardized measure of lipophilicity that is independent of the specific organic modifier used.[7]

Spectroscopic and Electronic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic environment. Quantum chemical calculations further illuminate these properties by modeling molecular orbitals and charge distribution.[8][9]

Spectroscopic Characterization:

-

¹H-NMR: The proton NMR spectrum of a 4-propylthiazol-2-amine derivative will typically show a characteristic singlet for the C5-H of the thiazole ring around 6.5-7.8 ppm.[10] The protons of the propyl group will appear in the aliphatic region (approx. 0.9-2.7 ppm), and the exocyclic amine protons (–NH₂) will present as a broad singlet, the position of which is solvent-dependent.[11]

-

¹³C-NMR: The carbon signals for the thiazole ring are distinctive, with C2 (bearing the amino group) appearing around 160-170 ppm, C4 around 145-155 ppm, and C5 around 105-115 ppm.[10]

-

IR Spectroscopy: Key stretches include the N-H vibrations of the primary amine (approx. 3100-3400 cm⁻¹), the C=N stretch of the thiazole ring (approx. 1630 cm⁻¹), and the C-S linkage (approx. 725 cm⁻¹).[10]

Quantum Chemical Insights: Density Functional Theory (DFT) calculations are invaluable for predicting reactivity.[12][13]

-

HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. For 2-aminothiazoles, the HOMO is typically localized over the thiazole ring and the exocyclic nitrogen, indicating these are the primary sites for electrophilic attack.[14]

-

HOMO-LUMO Gap (ΔE): The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For 2-aminothiazoles, the most negative potential (red/yellow) is usually found around the ring nitrogen, confirming it as the most likely site for protonation.[1]

Table 2: Representative Quantum Chemical Parameters for Thiazole Derivatives (Calculated via DFT)

| Parameter | Description | Typical Value Range (eV) | Significance |

| E_HOMO_ | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 | Electron-donating ability; higher values indicate greater reactivity towards electrophiles.[8][14] |

| E_LUMO_ | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 | Electron-accepting ability; lower values indicate greater reactivity towards nucleophiles.[8][14] |

| ΔE (Gap) | E_LUMO_ - E_HOMO_ | 4.0 to 6.0 | Chemical stability and reactivity; a smaller gap implies higher reactivity.[12] |

| Dipole Moment (µ) | Measure of molecular polarity | 1.5 to 4.0 D | Influences solubility and intermolecular interactions. |

Values are illustrative and depend on the specific derivative and calculation method.[8][14]

Part 2: Synthesis and Chemical Reactivity

The chemical behavior of 4-propylthiazol-2-amine derivatives is dictated by the interplay of the aromatic thiazole ring and the nucleophilic amino group.

Synthesis via Hantzsch Thiazole Synthesis

The most common and robust method for creating the 2-aminothiazole core is the Hantzsch synthesis.[1][15] This involves the condensation reaction between an α-haloketone and a thiourea derivative.

Caption: General workflow for the Hantzsch synthesis of 4-propylthiazol-2-amine.

Objective: To synthesize the core scaffold using the Hantzsch reaction.

Materials:

-

1-Bromo-2-pentanone

-

Thiourea

-

Ethanol (absolute)

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Dichloromethane or Ether for extraction

-

Activated carbon

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equivalents) in absolute ethanol.

-

Addition of Haloketone: To the stirring solution, add 1-bromo-2-pentanone (1.0 equivalent) dropwise. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Salt: After completion, cool the mixture to room temperature and then in an ice bath. The hydrobromide salt of the product may precipitate. Filter the solid if necessary.

-

Neutralization: Treat the reaction mixture (or the re-dissolved salt) with activated carbon to decolorize, then filter. Carefully neutralize the clear filtrate with a concentrated NaOH solution until the pH is basic (pH ~9-10).[16] This liberates the free base.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-propylthiazol-2-amine.[16]

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and melting point analysis.

Reactivity Profile

The 2-aminothiazole core is an ambident nucleophile. Reaction with electrophiles can occur at the exocyclic amino nitrogen (N-exo) or the ring nitrogen (N-ring).[16]

-

N-exo Reactivity: The exocyclic amino group typically reacts with electrophiles like aromatic aldehydes to form Schiff bases or with acyl chlorides to form amides.[16][17] This is the more common pathway under neutral or mild conditions.

-

N-ring Reactivity: The ring nitrogen is the more basic center and is the site of protonation.[1] Alkylation can occur at this position, especially if the exocyclic nitrogen is sterically hindered or its nucleophilicity is reduced.

Caption: Competing nucleophilic sites on the 2-aminothiazole scaffold.

Part 3: Bridging Properties to Drug Development

The ultimate goal of studying these properties is to rationally design better drugs. By modifying the 4-propylthiazol-2-amine scaffold, medicinal chemists can fine-tune its physicochemical and chemical properties to achieve a desired biological outcome.

-

Modulating Lipophilicity: Adding polar groups (e.g., -OH, -COOH) to the propyl chain or elsewhere can decrease log P, potentially improving aqueous solubility. Conversely, adding lipophilic groups can enhance membrane permeability.

-

Altering Basicity: Introducing electron-withdrawing groups on the thiazole ring will decrease the basicity (pKa) of the nitrogens, which can affect drug-receptor binding and solubility in the acidic environment of the stomach.

-

Bioisosteric Replacement: The propyl group can be replaced with other functionalities (e.g., cyclopropyl, methoxyethyl) to probe the steric and electronic requirements of the target's binding pocket while maintaining favorable physical properties.